![molecular formula C22H26N2O2 B2827683 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide CAS No. 950464-41-2](/img/structure/B2827683.png)
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide
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Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide, also known as BQCA, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential use in scientific research applications, particularly in the field of neuroscience.
Scientific Research Applications
Disposition and Metabolism in Humans
Compounds like SB-649868, a novel orexin 1 and 2 receptor antagonist, and their metabolism in humans have been studied for their potential therapeutic applications, including the treatment of insomnia. These studies reveal the compound's disposition through feces and urine, and the identification of principal circulating components in plasma extracts, demonstrating the importance of understanding the pharmacokinetics and metabolism of such compounds (Renzulli et al., 2011).
Assessment of Cellular Proliferation in Tumors
The use of PET imaging agents like 18F-ISO-1 to evaluate tumor proliferation showcases the application of tetrahydroisoquinoline derivatives in oncological research. This demonstrates the compound's ability to correlate with tumor proliferation markers, providing a non-invasive method to assess the proliferative status of solid tumors and the safety of such agents in human studies (Dehdashti et al., 2013).
Neurotoxicity and Parkinson's Disease
Research into the N-methylation of tetrahydroisoquinolines and their association with Parkinson's disease elucidates the potential neurotoxic effects of certain derivatives, suggesting a link between the bioactivation of these compounds into neurotoxins and the pathogenesis of neurodegenerative diseases (Matsubara et al., 2002).
Allergic Inflammation and Mast Cell Mediation
Studies on compounds like SG-HQ2, a synthetic analogue of gallic acid derived from tetrahydroisoquinoline, indicate its potential in treating mast cell-mediated allergic inflammation. This highlights the compound's ability to attenuate histamine release and suppress pro-inflammatory cytokines, presenting a therapeutic avenue for allergic inflammatory diseases (Je et al., 2015).
Anticancer Activity
The study of ecteinascidin 743, a tetrahydroisoquinoline alkaloid, emphasizes its cytotoxic properties and binding affinity to DNA, contributing to the broader understanding of novel anticancer agents and their therapeutic potential in treating solid malignancies (Ryan et al., 2001).
properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-2-3-15-24-20-12-11-19(16-18(20)10-14-22(24)26)23-21(25)13-9-17-7-5-4-6-8-17/h4-8,11-12,16H,2-3,9-10,13-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVUFGLHYMPRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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